![molecular formula C12H7BrN2OS B2676730 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 852840-45-0](/img/structure/B2676730.png)
6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Übersicht
Beschreibung
Synthesis Analysis
There are some references to the synthesis of related compounds , but the specific synthesis process for “6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one” is not detailed.Molecular Structure Analysis
There are studies that discuss the molecular structure of similar compounds , but specific information about “6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one” is not provided.Physical And Chemical Properties Analysis
There’s a reference to the physical and chemical properties of related compounds , but not specifically for “6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one”.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity : A study synthesized derivatives of thieno[2,3-d]pyrimidine and evaluated their in vitro antioxidant activity using different assays. The presence of electron-donating substituents enhanced the radical scavenging activity, demonstrating their potential as antioxidants (Kotaiah et al., 2012).
Antibacterial Activity : Another research focused on novel thieno[2,3-d]pyrimidine derivatives, investigating their antibacterial properties. These compounds were tested against various bacterial strains, indicating their potential in combating bacterial infections (Salahuddin et al., 2009).
Nonlinear Optics and Electronic Applications : A study explored thiopyrimidine derivatives for their nonlinear optical (NLO) properties. The compounds showed considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Anti-Inflammatory Agents : Research on thieno[2,3-d]pyrimidine heterocyclic compounds revealed enhanced antibacterial, antifungal, and anti-inflammatory activities upon merging different groups with the heterocyclic ring (Tolba et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship was discussed, highlighting their potential in cancer treatment (Rahmouni et al., 2016).
DNA Cleavage Studies : Compounds with pyrimidine derivatives were synthesized and tested for DNA cleavage activities, along with analgesic and anti-pyretic properties. The presence of specific substituents enhanced these activities, showing their multifaceted biological applications (Keri et al., 2010).
Antiviral and Antitumor Activities : The synthesis of novel pyrimidino and thienopyrimidine ribonucleosides demonstrated significant activity against certain viruses and tumor cells, showing promise as antiviral and antitumor agents (Petrie et al., 1985).
Aldose Reductase Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives showed inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. These compounds also exhibited antioxidant properties, suggesting their potential in diabetes management (La Motta et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZPYIQFWUGOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320231 | |
Record name | 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
CAS RN |
852840-45-0 | |
Record name | 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.